molecular formula C6H8FN3O3 B1672914 Fluoromisonidazole CAS No. 13551-89-8

Fluoromisonidazole

Cat. No.: B1672914
CAS No.: 13551-89-8
M. Wt: 189.14 g/mol
InChI Key: HIIJZYSUEJYLMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromisonidazole is synthesized through a nucleophilic substitution reaction. The process involves the use of a commercial precursor, 1-(2-nitro-1-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol. The precursor undergoes nucleophilic substitution with fluorine-18, followed by acidic hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves automated synthesis modules and purification strategies. One common method uses solid phase extraction (SPE) Sep-Pak purification cartridges. The product mixture is passed through the SPE cartridge, where this compound is retained while impurities are removed. The retained this compound is then eluted with ethanol in water, resulting in a product with high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions: Fluoromisonidazole primarily undergoes reduction reactions due to the presence of the nitro group. In hypoxic conditions, the nitro group is reduced, leading to the accumulation of the compound in hypoxic cells .

Common Reagents and Conditions:

Major Products: The major product formed from the reduction of this compound is a reduced form of the compound that accumulates in hypoxic cells, allowing for imaging via PET .

Mechanism of Action

Fluoromisonidazole is compared with other hypoxia imaging agents, such as fluorodeoxyglucose (FDG) and this compound analogs like this compound-2 (FMISO-2):

Comparison with Similar Compounds

Properties

IUPAC Name

1-fluoro-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIJZYSUEJYLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875662
Record name 1-(3-F-2-OHPROPYL)-2-NO2 IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-89-8
Record name Fluoromisonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoromisonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro-07-0741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-F-2-OHPROPYL)-2-NO2 IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROMISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082285VIDF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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